Methyl 5-formyl-2-(2-methoxyethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-formyl-2-(2-methoxyethoxy)benzoate is an organic compound with the molecular formula C11H14O5 It is a derivative of benzoic acid and features both formyl and methoxyethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-formyl-2-(2-methoxyethoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 5-formyl-2-(2-methoxyethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the use of methyl 5-formyl-2-hydroxybenzoate as a starting material, which is then reacted with iodomethane in the presence of a base like potassium carbonate to introduce the methoxyethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-2-(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-carboxy-2-(2-methoxyethoxy)benzoic acid.
Reduction: Methyl 5-hydroxymethyl-2-(2-methoxyethoxy)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-formyl-2-(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-formyl-2-(2-methoxyethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The formyl group can act as an electrophile, participating in various biochemical reactions. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-formyl-2-methoxybenzoate: Similar structure but lacks the methoxyethoxy group.
Methyl 5-formyl-2-hydroxybenzoate: Similar structure but has a hydroxyl group instead of the methoxyethoxy group.
Methyl 5-formyl-2-ethoxybenzoate: Similar structure but has an ethoxy group instead of the methoxyethoxy group.
Uniqueness
Methyl 5-formyl-2-(2-methoxyethoxy)benzoate is unique due to the presence of both formyl and methoxyethoxy groups, which provide distinct chemical properties and reactivity. The methoxyethoxy group enhances the compound’s solubility and can influence its interaction with biological targets, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 5-formyl-2-(2-methoxyethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-5-6-17-11-4-3-9(8-13)7-10(11)12(14)16-2/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYPKPFUIISPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.